molecular formula C8H4BrClO B1377258 5-Bromo-7-chlorobenzofuran CAS No. 1194375-29-5

5-Bromo-7-chlorobenzofuran

Cat. No.: B1377258
CAS No.: 1194375-29-5
M. Wt: 231.47 g/mol
InChI Key: RGULZZFQDQMTNC-UHFFFAOYSA-N
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Description

5-Bromo-7-chlorobenzofuran is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chlorobenzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes using suitable catalysts and solvents to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chlorobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-7-chlorobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzofuran
  • 7-Bromo-5-chlorobenzofuran
  • 5-Bromo-7-fluorobenzofuran

Uniqueness

5-Bromo-7-chlorobenzofuran is unique due to the specific positions of the bromine and chlorine atoms on the benzofuran ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

5-bromo-7-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGULZZFQDQMTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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